2-Cyclohexyl-6-methylpyrimidin-4-amine
Overview
Description
. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms at positions 1 and 3 in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-6-methylpyrimidin-4-amine typically involves the reaction of cyclohexylamine with a suitable pyrimidine derivative under controlled conditions. One common method is the Hantzsch pyrimidine synthesis , which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions include heating the reactants in the presence of a catalyst, such as acetic acid, to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
2-Cyclohexyl-6-methylpyrimidin-4-amine has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Cyclohexyl-6-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Cyclohexyl-6-methylpyrimidin-4-amine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Cyclohexyl-4-aminopyrimidine: This compound differs in the position of the amino group, which can affect its reactivity and biological activity.
6-Methyl-2-phenylpyrimidin-4-amine:
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Properties
IUPAC Name |
2-cyclohexyl-6-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMGNOGJCWSDJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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